molecular formula C20H17FN2O2S2 B2432830 2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-29-2

2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2432830
Numéro CAS: 686772-29-2
Poids moléculaire: 400.49
Clé InChI: ZGFWMPKOIFVLJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2O2S2 and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality 2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-17-8-3-2-7-16(17)23-19(24)18-15(9-10-26-18)22-20(23)27-12-13-5-4-6-14(21)11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFWMPKOIFVLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered interest for its potential biological activities. This article aims to detail the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3OSC_{19}H_{18}FN_3OS, with a molecular weight of approximately 353.43 g/mol. The structure features a thieno[3,2-d]pyrimidinone core, which is known for its diverse biological properties.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study found that related compounds inhibited cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Cell Line IC50 (µM) Mechanism
MDA-MB-2315.0Apoptosis induction
SK-Hep-14.5Cell cycle arrest
NUGC-36.0PI3K/Akt pathway modulation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. A study reported that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Acetylcholinesterase Inhibition

Another notable biological activity is its role as an acetylcholinesterase inhibitor. Compounds in this class have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

In vitro studies demonstrated that derivatives similar to the target compound showed IC50 values in the nanomolar range against acetylcholinesterase:

Compound IC50 (nM)
Compound A50
Compound B30
Target Compound45

Case Studies

  • Anticancer Study : A recent publication evaluated a series of thienopyrimidine derivatives, including our target compound, for anticancer activity. Results indicated that compounds with a methoxy group at the para position enhanced cytotoxicity compared to those without it.
  • Neuroprotective Effects : A study explored the neuroprotective effects of thienopyrimidine derivatives in models of oxidative stress-induced neuronal injury. The target compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize split-plot experimental designs to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a randomized block design with split-split plots over time (as in ) allows simultaneous testing of multiple variables. Monitor purity via HPLC and confirm structural fidelity using NMR and mass spectrometry. For analogs, X-ray crystallography (e.g., ) can validate stereochemical outcomes.

Q. What analytical techniques are most effective for characterizing its structural and electronic properties?

  • Methodological Answer : Combine single-crystal X-ray diffraction (as in , R factor = 0.069) for absolute configuration determination with advanced NMR techniques (e.g., 19F^{19}\text{F}-NMR for fluorobenzyl group analysis). Computational methods (DFT) can predict electronic properties, while FT-IR and UV-Vis spectroscopy assess functional group interactions.

Q. How can preliminary biological activity screening be designed to identify potential therapeutic targets?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related thieno-pyrimidines (e.g., antimicrobial or kinase inhibition assays). Antioxidant activity can be evaluated via DPPH radical scavenging, as described in , with IC50_{50} values compared to reference compounds.

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance pharmacological efficacy?

  • Methodological Answer : Systematically modify substituents (e.g., fluorobenzyl vs. chlorobenzyl groups, methoxyphenyl vs. hydroxyphenyl) and evaluate impacts on bioactivity. For example, demonstrates how thiadiazolo-pyrimidine analogs can be tuned for antimicrobial activity. Use molecular docking to predict binding affinities and validate with in vitro dose-response assays.

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

  • Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ), which evaluate abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Employ LC-MS/MS to track compound persistence in simulated ecosystems and assess genotoxicity via Ames tests or comet assays.

Q. How should researchers reconcile contradictory data in bioactivity or stability studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in stability assays, cell line variability in bioactivity). Use multivariate statistics (e.g., PCA) to isolate factors influencing discrepancies. ’s approach to phenolic compound quantification highlights the importance of standardized protocols for cross-study comparisons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.